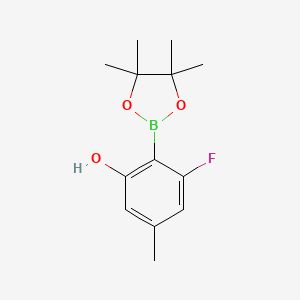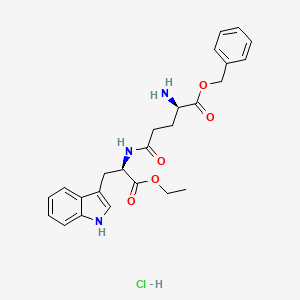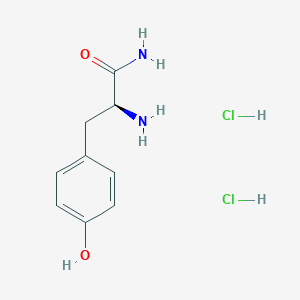![molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1](/img/structure/B6297057.png)
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is an organic compound that features a nitro group, a trifluoromethoxy group, and a phenoxy group attached to a xylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene typically involves multiple steps:
Etherification: The etherification step involves reacting the nitrated intermediate with p-trifluoromethoxyphenol in the presence of potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, affecting cellular processes.
Trifluoromethoxy Group: Enhances the compound’s lipophilicity, aiding in membrane permeability.
Phenoxy Group: Contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the position and type of other substituents.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, similar in their use of trifluoromethyl groups.
Uniqueness
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both a nitro group and a trifluoromethoxy group on a xylene backbone is particularly noteworthy, offering a balance of reactivity and stability that is valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARUQIDXFIMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)


![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)







